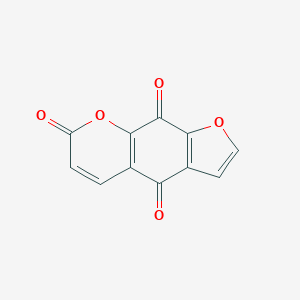

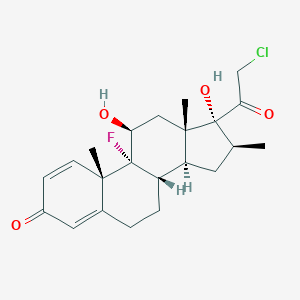

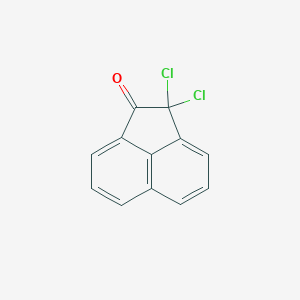

2,2-Dichloroacenaphthylen-1(2h)-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves strategic reactions that enable the incorporation of dichloro groups into the acenaphthylen-1(2H)-one skeleton. A notable example involves the synthesis of 2-oxoacenaphthylen-1(2H)-ylidene nicotinohydrazide, where the compound was recrystallized from DMSO and ethanol, leading to the formation of crystals suitable for X-ray diffraction studies (Henriques et al., 2017). Such methods highlight the intricate processes involved in synthesizing complex organic compounds.

Molecular Structure Analysis

The molecular structure of 2,2-Dichloroacenaphthylen-1(2H)-one and its derivatives has been explored through various spectroscopic techniques. For instance, single-crystal X-ray diffraction studies have revealed that certain derivatives crystallize in distinct polymorphs, depending on crystallization conditions, showcasing the structural diversity within this chemical family (Henriques et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving acenaphthylene derivatives are multifaceted, with outcomes often influenced by subtle changes in reactants or conditions. For example, the reaction of acenaphthylene with elemental sulfur at elevated temperatures leads to the formation of diacenaphtho[1,2-c:1′,2′-e]-1,2-dithiin, showcasing the reactivity of the acenaphthylene core towards sulfur incorporation (Adams et al., 2004).

Physical Properties Analysis

The physical properties of 2,2-Dichloroacenaphthylen-1(2H)-one derivatives are crucial for their potential applications. The solvophobic interaction-driven folding of oligo(ethylene glycols) with naphthylene units into helical conformations in polar solvents is an example of how molecular design can influence the physical behavior of these compounds (Hou et al., 2004).

Chemical Properties Analysis

The electrochemical behavior of acenaphthene derivatives, such as 1-chloroacenaphthylene-2-carboxylic acid, has been extensively studied, revealing complex reaction mechanisms that underscore the chemical versatility of the acenaphthylene skeleton. These studies provide insights into electron and proton transfers, highlighting the intricate chemical properties of these compounds (Ghe & Valcher, 1974).

Applications De Recherche Scientifique

Formation of 1,2-Disilaacenaphthene Skeleton

The reaction of hypercoordinate dichlorosilanes with magnesium, involving a group related to 2,2-Dichloroacenaphthylen-1(2h)-one, results in the formation of a 1,2-disilaacenaphthene skeleton. This process indicates potential applications in the synthesis of complex molecular structures (Tamao et al., 1999).

Synthesis of Chiral Ligands

Compounds structurally similar to 2,2-Dichloroacenaphthylen-1(2h)-one, such as 1,1′-binaphthyl-2,2′-diol and 2,2′-diamino-1,1′-binaphthyl, are versatile in synthesizing chiral ligands in coordination and metallosupramolecular chemistry. This suggests potential applications in the synthesis of chiral molecules (S. Telfer, 2003).

Organic Two-Electron Oxidant

A derivative of 2,2-Dichloroacenaphthylen-1(2h)-one, Naphthalene-1,8-diylbis(diphenylmethylium), has been used as an organic two-electron oxidant in the synthesis of benzidine via oxidative self-coupling of N,N-dialkylanilines (Terunobu Saitoh et al., 2006).

Electrochemical Behavior in Aqueous-Alcoholic Medium

The compound 1-chloroacenaphthylene-2-carboxylic acid, related to 2,2-Dichloroacenaphthylen-1(2h)-one, shows unique electrochemical behavior, reducing C1=C2 double bond with low transfer rates for the second electron exchange, indicating potential applications in electrochemistry (A. M. Ghe & S. Valcher, 1974).

Unexpected Formation in Friedel-Crafts Reaction

An unexpected formation of 1,2-dichloroacenaphthylene, a compound closely related to 2,2-Dichloroacenaphthylen-1(2h)-one, was observed during an attempted alkylation of electron-rich naphthalene with chloral hydrate. This indicates its potential reactivity in synthetic organic chemistry (Sonja Schwolow et al., 2012).

Applications in Electronics and Aerospace

The synthesis of a novel poly(binaphthylene ether) with properties like low dielectric constant and high modulus indicates potential applications in electronics, automotive, and aerospace industries (K. Tsuchiya et al., 2004).

Safety And Hazards

Propriétés

IUPAC Name |

2,2-dichloroacenaphthylen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2O/c13-12(14)9-6-2-4-7-3-1-5-8(10(7)9)11(12)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAUALHPVHNLDNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)C(C3=CC=C2)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60298941 | |

| Record name | 2,2-dichloroacenaphthylen-1(2h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dichloroacenaphthylen-1(2h)-one | |

CAS RN |

13152-85-7 | |

| Record name | NSC127037 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-dichloroacenaphthylen-1(2h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.